molecular formula C6H14O B1346969 2,3-Dimethyl-2-butanol CAS No. 594-60-5

2,3-Dimethyl-2-butanol

Cat. No. B1346969
CAS RN: 594-60-5
M. Wt: 102.17 g/mol
InChI Key: IKECULIHBUCAKR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-butanol is a major product of aging . It has been used to study the absolute rate coefficient of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .


Synthesis Analysis

2,3-Dimethyl-2-butanol can be synthesized from 2,3-dimethyl-2-butene . The synthesis involves the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-2-butanol is C6H14O . The InChIKey is IKECULIHBUCAKR-UHFFFAOYAD .


Chemical Reactions Analysis

2,3-Dimethyl-2-butanol has been used in the study of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .


Physical And Chemical Properties Analysis

2,3-Dimethyl-2-butanol has a molecular weight of 102.17 g/mol . It is a liquid at room temperature with a refractive index of 1.417 . The boiling point is 120-121 °C, and the melting point is -14 °C . The density is 0.823 g/mL at 25 °C .

Scientific Research Applications

  • Kinetics Study

    • Application : 2,3-Dimethyl-2-butanol is used to study the absolute rate coefficient of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .
  • Synthesis of Chemical Weapons

    • Application : 3,3-Dimethyl-2-butanol, a structural isomer of 2,3-Dimethyl-2-butanol, is a potential precursor for prohibited chemical weapons such as soman, a nerve agent .
    • Results : The production of these substances is strictly regulated and monitored due to their potential misuse in warfare .
  • Synthesis of Alkenes

    • Application : 2,3-Dimethyl-2-butanol can be used in the synthesis of alkenes .
    • Method : The dehydration of an alcohol like 2,3-Dimethyl-2-butanol requires a strong acid with heat. Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4) are the most commonly used acids in the lab .
    • Results : The overall dehydration reaction can be regarded as the E1 reaction of a protonated alcohol. For the E1 mechanism, the rate-determining step is the formation of carbocation, so the relativity stability of carbocation defines the relative reactivity of alcohol towards E1 dehydration .
  • Preparation of Aryl Ethers

    • Application : 2,3-Dimethyl-2-butanol can be used to prepare aryl ethers by reacting with aryl iodide .
    • Method : This reaction uses 4-pyrrolidinopyridine ligand via a Cu-catalyzed Ullmann reaction .
    • Results : The result of this reaction is the formation of aryl ethers, which have a wide range of applications in organic synthesis .
  • Oxidation to Ketones

    • Application : 2,3-Dimethyl-2-butanol can be used to study the oxidation of secondary alcohols to ketones .
    • Method : This process typically involves the use of a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), under acidic conditions .
    • Results : The result of this reaction is the formation of a ketone, which has a wide range of applications in organic synthesis .
  • Gas Chromatography

    • Application : 2,3-Dimethyl-2-butanol can be used as a standard in gas chromatography .
    • Method : In gas chromatography, a sample is vaporized and injected onto the head of the chromatographic column. The sample is transported through the column by the flow of inert, gaseous mobile phase. The column itself contains a liquid stationary phase which is adsorbed onto the surface of an inert solid .
    • Results : Different compounds in the sample interact differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of compounds as they exit the column .

Safety And Hazards

2,3-Dimethyl-2-butanol is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective clothing should be worn to avoid personal contact, including inhalation . It should be used in a well-ventilated area .

properties

IUPAC Name

2,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKECULIHBUCAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208126
Record name 2,3-Dimethylbutan-2-ol
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Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2-butanol

CAS RN

594-60-5
Record name 2,3-Dimethyl-2-butanol
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Record name 2,3-Dimethyl-2-butanol
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Record name Thexyl alcohol
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Record name 2,3-Dimethylbutan-2-ol
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Record name 2,3-dimethylbutan-2-ol
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Record name 2,3-DIMETHYL-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
626
Citations
E Jiménez, B Lanza, A Garzón… - The Journal of …, 2005 - ACS Publications
The absolute rate coefficients for the reactions of hydroxyl radical (OH) with 2-butanol (k 1 ), 2-methyl-2-butanol (k 2 ), and 2,3-dimethyl-2-butanol (k 3 ) were measured as a function of …
Number of citations: 48 pubs.acs.org
JC Traeger, TH Morton - Journal of the American Society for Mass …, 2004 - Springer
Photoionization studies of (CH 3 ) 2 CHC(CH 3 ) 2 OH (tert-hexyl alcohol, also called thexyl alcohol) exhibit four fragmentations below 10 eV. As with other tertiary alcohols, no …
Number of citations: 9 link.springer.com
E Juszyńska, M Massalska-Arodź, J Mayer… - Solid State …, 2006 - Trans Tech Publ
Neutron Scattering in 3,3-Dimethyl-2-Butanol and 2,3-Dimethyl-2-Butanol Page 1 Neutron Scattering in 3,3-dimethyl-2-butanol and 2,3 dimethyl-2-butanol E. Juszyńska1,a, M …
Number of citations: 6 www.scientific.net
PS Skell, PH Reichenbacher - Journal of the American Chemical …, 1968 - ACS Publications
The 3, 3-dimethyl-l-butyl cationsgenerated by anodic oxidation of the radical and by deoxideation show similar patterns of trapping, ß cleavage, anddouble 1, 2 rearangements over a …
Number of citations: 27 pubs.acs.org
G Heimann, P Warneck - The Journal of Physical Chemistry, 1992 - ACS Publications
The product distribution resulting from the OH induced oxidation of 2, 3-dimethylbutane in air was measured and compared with predictions based on a general reaction mechanism. …
Number of citations: 17 pubs.acs.org
M Saunders, MR Kates, GE Walker - Journal of the American …, 1981 - ACS Publications
A primary carbon-13 equilibrium isotope effect. 13C NMR spectrum of 2,3-dimethyl-2-[2-13C]butylium ion Page 1 J. Am. Chem. Soc. 1981, 103, 4623-4624 4623 Figure 2. Comparison …
Number of citations: 23 pubs.acs.org
PS Skell, PH Reichenbacher - Journal of the American Chemical …, 1968 - ACS Publications
The 3, 3-dimethyl-2-butyl (pinacolyl) cation is generatedby anodic oxidation of potassium 2, 3, 3-trimethylbutanoate at a bright platinum electrode. At pH below 14, the cation reacts …
Number of citations: 12 pubs.acs.org
WH Saunders Jr - Journal of the American Chemical Society, 1956 - ACS Publications
The reaction of 3, 3-dimethyl-l-butylamine-l-14C with nitrous acid yields an alcohol mixture which was shown to contain 57% 3, 3-dimethyl-l-butanol and 43% 2, 3-dimethyl-2-butanol. …
Number of citations: 5 pubs.acs.org
HO Michel, BE Hackley Jr, L Berkowitz, G List… - Archives of biochemistry …, 1967 - Elsevier
Ageing and dealkylation of Soman-inactivated electric eel cholinesterase occur at essentially identical rates and are catalyzed by an acidic group in the enzyme with apK a ′ of 6.4. …
Number of citations: 153 www.sciencedirect.com
HC Brown, JA Sikorski - Organometallics, 1982 - ACS Publications
Under selected conditions, thehydroboration of 2, 3-dimethyl-2-butene with 1 equiv of monochloroborane proceeds cleanly to give the monohydroboration product, thexylchloroborane (…
Number of citations: 44 pubs.acs.org

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